molecular formula C14H19NO3 B13039062 (3S)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid

(3S)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid

Cat. No.: B13039062
M. Wt: 249.30 g/mol
InChI Key: KTGUXFWBRACTHS-ZDUSSCGKSA-N
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Description

(3S)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes a cyclopentyloxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid typically involves multi-step organic synthesis. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The process may involve the following steps:

    Formation of the cyclopentyloxyphenyl intermediate: This step involves the reaction of cyclopentanol with a phenyl halide under basic conditions to form the cyclopentyloxyphenyl group.

    Introduction of the amino group: The amino group can be introduced through reductive amination or other suitable methods.

    Formation of the propanoic acid backbone: This can be achieved through various organic reactions, such as the addition of a propanoic acid derivative to the intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and phenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(3S)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: A 3-phenyl-2-propene compound with a similar backbone.

    Cinnamyl alcohol: Another 3-phenyl-2-propene compound with different functional groups.

    β-Methylstyrene: A related compound with a similar structure but different substituents.

    Cinnamic acid: A 3-phenyl-2-propene compound with a carboxylic acid group.

Uniqueness

(3S)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid is unique due to its specific stereochemistry and the presence of the cyclopentyloxyphenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

(3S)-3-amino-3-(3-cyclopentyloxyphenyl)propanoic acid

InChI

InChI=1S/C14H19NO3/c15-13(9-14(16)17)10-4-3-7-12(8-10)18-11-5-1-2-6-11/h3-4,7-8,11,13H,1-2,5-6,9,15H2,(H,16,17)/t13-/m0/s1

InChI Key

KTGUXFWBRACTHS-ZDUSSCGKSA-N

Isomeric SMILES

C1CCC(C1)OC2=CC=CC(=C2)[C@H](CC(=O)O)N

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)C(CC(=O)O)N

Origin of Product

United States

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